4-Methyl-1H-indol-6-amine

Übersicht

Beschreibung

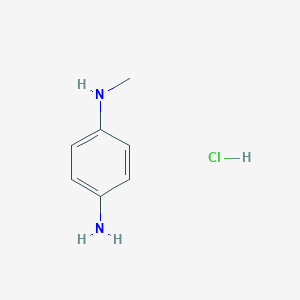

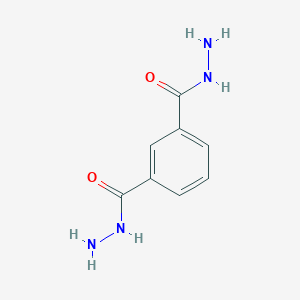

“4-Methyl-1H-indol-6-amine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “4-Methyl-1H-indol-6-amine” is characterized by an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound contains a methyl group attached to the indole ring .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indole derivatives, including “4-Methyl-1H-indol-6-amine”, have shown potential in antiviral therapies. They can be synthesized to target specific viral infections, offering a pathway for developing new antiviral drugs .

Anti-inflammatory Properties

These compounds also exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases. Research is ongoing to understand their mechanisms and therapeutic potential .

Anticancer Research

“4-Methyl-1H-indol-6-amine” may play a role in cancer treatment due to its ability to inhibit the proliferation of cancer cells. Studies are exploring its use in targeted cancer therapies .

Anti-HIV Activity

Indole derivatives have been studied for their anti-HIV properties. They offer a promising avenue for creating more effective treatments against HIV infection .

Antioxidant Effects

The antioxidant properties of indole derivatives help in neutralizing free radicals, which are implicated in various diseases and aging processes .

Antimicrobial Potential

These compounds have shown antimicrobial activity against a range of pathogens, suggesting their use in developing new antibiotics .

Antitubercular Activity

Tuberculosis remains a global health challenge, and “4-Methyl-1H-indol-6-amine” derivatives could contribute to the discovery of novel antitubercular agents .

Antidiabetic Applications

Research into the antidiabetic effects of indole derivatives is uncovering potential applications in managing diabetes through novel therapeutic approaches .

Wirkmechanismus

Target of Action

4-Methyl-1H-indol-6-amine, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds play a significant role in cell biology and are used for the treatment of various disorders, including cancer and microbial infections . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The exact interaction of 4-Methyl-1H-indol-6-amine with its targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 4-Methyl-1H-indol-6-amine and their downstream effects are yet to be determined.

Result of Action

Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects

Eigenschaften

IUPAC Name |

4-methyl-1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAFKHGCCIVCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611425 | |

| Record name | 4-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-indol-6-amine | |

CAS RN |

139121-40-7 | |

| Record name | 4-Methyl-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)

![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)

![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)